molecular formula C9H8BrClO3 B13627453 3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid

3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13627453
M. Wt: 279.51 g/mol
InChI Key: FVIJKQWNMLBNOX-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine and a chlorine atom attached to a benzene ring, along with a hydroxypropanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid typically involves multiple steps. One common method includes the bromination and chlorination of a benzene derivative, followed by the introduction of the hydroxypropanoic acid group. The process may involve the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, or reduced to an alkyl group.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Esterification: Typically involves alcohols and acid catalysts like sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce ketones or aldehydes .

Scientific Research Applications

3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms can influence its reactivity and binding affinity to biological molecules. The hydroxypropanoic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid
  • 3-(3-Bromo-4-iodophenyl)-2-hydroxypropanoic acid
  • 3-(3-Bromo-4-methylphenyl)-2-hydroxypropanoic acid

Uniqueness

3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid is unique due to the specific combination of bromine and chlorine atoms on the benzene ring, which can impart distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

3-(3-bromo-4-chlorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrClO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

FVIJKQWNMLBNOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)Br)Cl

Origin of Product

United States

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